molecular formula C17H14ClN3O4S B2992238 Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate CAS No. 1795482-51-7

Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2992238
CAS No.: 1795482-51-7
M. Wt: 391.83
InChI Key: ILJOAHHMJUFEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an oxazole-carboxamido group and a 4-chlorophenyl substituent. This structural motif is characteristic of bioactive molecules targeting epigenetic regulators, particularly sirtuins (class III histone deacetylases). However, the provided evidence primarily focuses on Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, an imidazole-thiazole derivative with demonstrated sirtuin inhibitory activity in non-small cell lung cancer (NSCLC) cell lines . While the target compound in the query contains an oxazole ring instead of an imidazole, the evidence highlights critical comparisons with structurally related thiazole/imidazole derivatives, which are discussed below.

Properties

IUPAC Name

ethyl 2-[2-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-2-24-14(22)7-12-9-26-17(20-12)21-15(23)16-19-8-13(25-16)10-3-5-11(18)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOAHHMJUFEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The cellular effects of Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate are currently unknown. Similar compounds have been shown to have diverse effects on cells. For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is likely that it interacts with biomolecules in a similar manner to other thiazole derivatives. These compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Similar compounds have been studied in animal models, and their effects can vary with dosage.

Biological Activity

Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate, with the CAS number 1795482-51-7, is a compound that has garnered interest due to its potential biological activities. This article summarizes the available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H14ClN3O4S and a molecular weight of 391.83 g/mol. Its structure includes an oxazole ring and a thiazole moiety, which are known to interact with various biological targets. The purity of commercially available samples is typically around 95% .

1. Antimicrobial Activity

Research indicates that oxazole and thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens. A review highlighted the Minimum Inhibitory Concentration (MIC) values for related compounds against different fungal strains:

CompoundMIC (µg/ml) for Candida spp.MIC (µg/ml) for Aspergillus spp.
111.61.6
120.80.8

These results suggest that ethyl derivatives can be effective against both yeast and mold infections, indicating potential therapeutic applications in treating fungal infections .

2. Cytotoxic Activity

Similar thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Although specific data for this compound is not yet available, it is hypothesized that this compound may exhibit similar properties due to its structural characteristics . A study on related compounds showed significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation.

3. Hypolipidemic Effects

In related research, compounds with similar structures were evaluated for their hypolipidemic activities in animal models. For example, a derivative significantly reduced serum cholesterol and triglyceride levels in normal rats by approximately 23% and 35%, respectively . This suggests that this compound might also possess lipid-lowering effects, although direct studies are needed to confirm this.

The precise molecular mechanism of action for this compound remains largely unknown. However, it is likely that the compound interacts with biomolecules similarly to other thiazole derivatives, potentially inhibiting or activating enzymes and altering gene expression . This interaction could lead to various cellular responses, including apoptosis in cancer cells or modulation of lipid metabolism.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Sirtuin Inhibition : The imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate reduces Sirt1/Sirt6 expression by 60–70% in NSCLC cells, correlating with reduced cancer cell viability .
  • Molecular Docking : This compound achieves a Glide score of −12.5 kcal/mol for Sirt1, outperforming analogues with bulkier substituents (e.g., trifluoromethyl derivatives: −8.2 kcal/mol) .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Hydrazide formation : Reacting ethyl 2-[(heterocyclic)thio]acetate derivatives with hydrazine hydrate to form acetohydrazide intermediates .
  • Oxazole/Thiazole cyclization : Using carbon disulfide under basic conditions (e.g., KOH) to cyclize hydrazides into oxazole or thiazole cores .
  • Amide coupling : Introducing the 4-chlorophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxazole-2-carboxylic acid and thiazole-4-ylacetate intermediate .
    Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized thiazoles or incomplete cyclization .

Q. How is structural characterization performed for this compound and its intermediates?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • 1H/13C NMR : Verify proton environments (e.g., ethyl ester peaks at δ ~1.3 ppm for CH3 and ~4.1–4.3 ppm for OCH2) and aromatic/heterocyclic carbons .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
    Validation : Cross-check against computed spectra (e.g., DFT) to resolve ambiguities in NOE or coupling patterns .

Advanced Research Questions

Q. What computational methods are used to analyze noncovalent interactions in this compound’s supramolecular assemblies?

Methodological Answer:

  • Electron Density Analysis : Use the NCI (Non-Covalent Interaction) index to map van der Waals, hydrogen bonding, and steric repulsion in crystal structures .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethyl acetate or DMSO) on conformational stability using AMBER or CHARMM force fields .
    Contradictions : Experimental crystallographic data (e.g., SHELX-refined structures) may show stronger π-π stacking than predicted by DFT due to solvent polarization effects .

Q. How can reaction mechanisms for amide bond formation in this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., active ester formation in carbodiimide-mediated coupling) .
  • Isotopic Labeling : Use 18O-labeled water to trace hydrolysis pathways of unstable intermediates .
    Challenges : Competing pathways (e.g., oxazole ring-opening under acidic conditions) may require pH-controlled conditions .

Q. What strategies resolve contradictions in bioactivity data across similar thiazole-oxazole hybrids?

Methodological Answer:

  • SAR Analysis : Systematically vary substituents (e.g., 4-chlorophenyl vs. 2,6-difluorophenyl) to isolate electronic vs. steric effects on antimicrobial activity .
  • Meta-Analysis : Compare IC50 values against standardized assays (e.g., MIC for bacterial strains) to control for variability in experimental protocols .
    Contradictions : Discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cell lines) may arise from differential membrane permeability .

Q. How are crystallographic refinement challenges addressed for this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to handle twinning in polar space groups .
  • Hydrogen Bond Networks : Assign restraints for disordered solvent molecules (e.g., water/ethanol) using PART instructions .
    Pitfalls : Over-refinement of thermal parameters (ADPs) may obscure true disorder; validate with Hirshfeld surface analysis .

Q. What methodologies optimize the compound’s stability during in vitro bioassays?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., ester groups) .
  • Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to protect against enzymatic degradation in cell culture media .
    Critical Note : Short shelf life (~3 months at -20°C) necessitates aliquoting and inert atmosphere storage .

Q. How can synthetic yields be improved for sensitive intermediates like thiazole-4-ylacetate derivatives?

Methodological Answer:

  • Ultrasonic Irradiation : Enhance reaction rates and purity (e.g., tin(II) chloride-mediated reductions) by cavitation-driven mixing .
  • Flow Chemistry : Minimize intermediate degradation using continuous-flow systems with in-line quenching .
    Trade-offs : Higher equipment costs may offset yield gains in small-scale academic synthesis .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition .
  • Docking Studies : Target bacterial enoyl-ACP reductase (FabI) or human kinase domains (e.g., EGFR) using AutoDock Vina .
    Limitations : Predicted binding affinities may not correlate with in vivo efficacy due to protein flexibility .

Q. How are structure-activity relationships (SAR) validated for derivatives with modified oxazole/thiazole cores?

Methodological Answer:

  • Fragment-Based Design : Replace 4-chlorophenyl with bioisosteres (e.g., 4-CF3) and assess potency via dose-response curves .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., oxazole vs. thiazole) to antimicrobial activity using regression models .
    Data Gaps : Limited solubility of hydrophobic derivatives may skew IC50 measurements; use DMSO controls ≤1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.